molecular formula C15H16INO B3894541 4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide

4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide

Cat. No.: B3894541
M. Wt: 353.20 g/mol
InChI Key: GVZNGFPAFMFPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is a chemical compound known for its unique structure and properties It consists of a phenol group attached to a pyridinium ion via an ethenyl linkage, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide typically involves the following steps:

    Formation of the Pyridinium Ion: The starting material, 1-ethylpyridine, is reacted with an alkylating agent to form the pyridinium ion.

    Ethenyl Linkage Formation: The pyridinium ion is then coupled with a phenol derivative through a Heck reaction, which involves the use of a palladium catalyst and a base.

    Iodide Addition: Finally, the iodide counterion is introduced through an ion exchange reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridinium ion can be reduced to form the corresponding pyridine.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like cyanide, thiocyanate, or azide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
  • 4-[(Z)-2-(1-propylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
  • 4-[(Z)-2-(1-butylpyridin-1-ium-2-yl)ethenyl]phenol;iodide

Uniqueness

4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is unique due to its specific ethenyl linkage and the presence of the ethyl group on the pyridinium ion. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.HI/c1-2-16-12-4-3-5-14(16)9-6-13-7-10-15(17)11-8-13;/h3-12H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZNGFPAFMFPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C\C2=CC=C(C=C2)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
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4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
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4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide

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